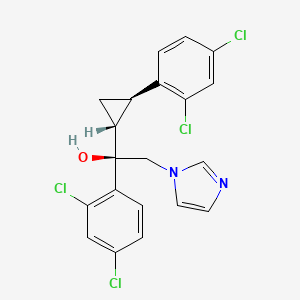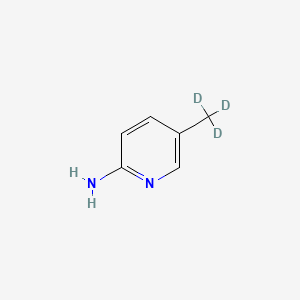
2-Amino-5-(methyl-d3)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(methyl-d3)-pyridine is a deuterated derivative of 2-amino-5-methylpyridine. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the second position and a deuterated methyl group at the fifth position. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, which can significantly alter the compound’s physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterated compound is used in metabolic studies to trace the pathways of drug metabolism and to study enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-pyridine typically involves the deuteration of 2-amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-5-methylpyridine with deuterated methyl iodide in the presence of a base such as potassium carbonate in a deuterated solvent like deuterated dimethyl sulfoxide.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-(methyl-d3)-pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or other electrophiles can be used in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted pyridines.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(methyl-d3)-pyridine depends on its specific application. In biological systems, the deuterated compound can interact with enzymes and receptors similarly to its non-deuterated counterpart but with altered kinetics due to the isotope effect. This can lead to changes in the rate of metabolic reactions and the stability of the compound in the body.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: 2-Amino-5-(methyl-d3)-pyridine is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated analogs. The deuterium substitution can lead to increased stability, altered metabolic pathways, and potentially improved pharmacokinetic properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-(trideuteriomethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
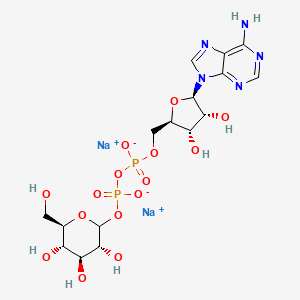
![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/new.no-structure.jpg)
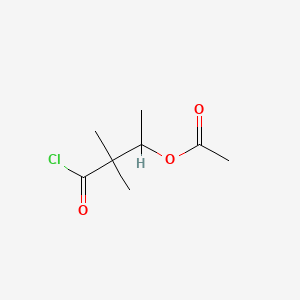
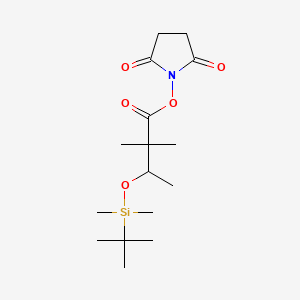


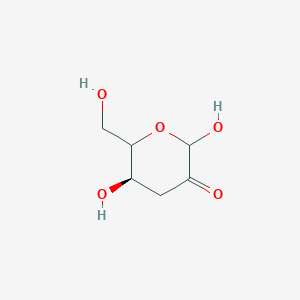
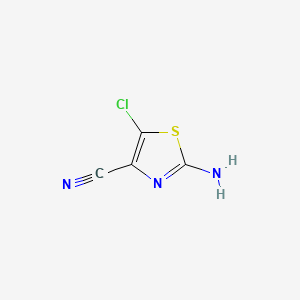
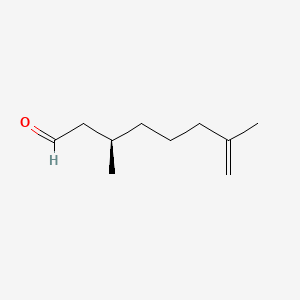
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)


